3,5-Dinitro-L-tyrosine Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

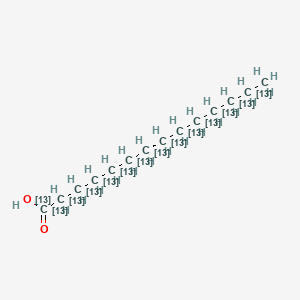

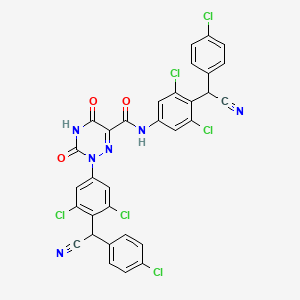

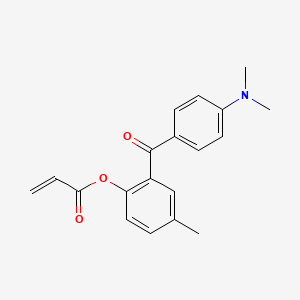

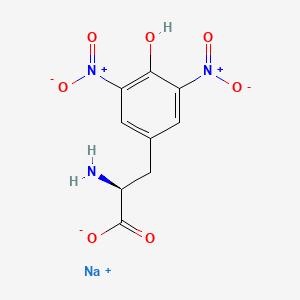

3,5-Dinitro-L-tyrosine Sodium Salt is a derivative of tyrosine . It is used as an artificial substrate and has zero activity relative to tyrosine as a substrate for tyrosine aminotransferase .

Molecular Structure Analysis

The molecular weight of 3,5-Dinitro-L-tyrosine Sodium Salt is 293.17 and its formula is C9H8N3NaO7 .Physical And Chemical Properties Analysis

3,5-Dinitro-L-tyrosine Sodium Salt appears as a light yellow to yellow to orange powder or crystal . The specific rotation [a]20/D is +9.5 to +11.5 deg (C=1, 1mol/L HCl) .Scientific Research Applications

Enzymatic Activity and Transamination : A study by Soffer, Hechtman, and Savage (1973) discusses an enzyme catalyzing the transamination of various tyrosines, including 3,5-Dinitro-L-tyrosine, indicating its potential application in studying specific enzymatic activities and interactions (Soffer, Hechtman, & Savage, 1973).

Stereochemical Analysis in Biochemistry : Vederas, Reingold, and Sellers (1979) explored the stereochemistry of sodium borohydride reduction of tyrosine decarboxylase, which can be related to understanding the molecular structure and function of enzymes and substrates involving 3,5-Dinitro-L-tyrosine (Vederas, Reingold, & Sellers, 1979).

Heat-resistant Explosives in Aerospace : Zhang et al. (2019) investigated Sodium and Potassium 3,5-Dinitro-4-hydropyrazolate salts, showcasing their potential as super-heat-resistant explosives, possibly implicating similar applications for 3,5-Dinitro-L-tyrosine Sodium Salt in aerospace and drilling applications (Zhang et al., 2019).

Neuroscience and Pharmacology : Sun et al. (1998) synthesized enantiomers of 3,5-Dinitro-o-tyrosine as AMPA receptor antagonists, indicating the application of similar compounds in neurological research and drug development (Sun et al., 1998).

Thyroid Research : Green (1968) examined the effect of various tyrosine derivatives, including 3,5-Dinitro- L-tyrosine, on deiodination of diiodo-L-tyrosine in thyroid research, demonstrating its utility in understanding thyroid function and disorders (Green, 1968).

Energetic Materials Synthesis : Haiges et al. (2015) focused on the synthesis and characterization of 3,5-Dinitro-1,2,4-triazolates, which are used in energetic materials, pointing towards the potential use of 3,5-Dinitro-L-tyrosine Sodium Salt in similar applications (Haiges, Bélanger‐Chabot, Kaplan, & Christe, 2015).

Lanthanide Chelation in Protein Study : Marinetti, Snyder, and Sykes (1976) explored the nitration of tyrosine for introducing lanthanide chelating sites in proteins, which could be relevant for studying protein structures using 3,5-Dinitro-L-tyrosine derivatives (Marinetti, Snyder, & Sykes, 1976).

Safety And Hazards

properties

IUPAC Name |

sodium;(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O7.Na/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);/q;+1/p-1/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPPRYPYKFDRGM-JEDNCBNOSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)[O-])N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N3NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659757 |

Source

|

| Record name | Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dinitro-L-tyrosine Sodium Salt | |

CAS RN |

502481-30-3 |

Source

|

| Record name | Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.